

N-Acetyl-L-proline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Acetyl-L-proline	
Cat. No.:	B613252	Get Quote

An In-depth Technical Guide to N-Acetyl-L-proline: Chemical Properties and Structure

Introduction

N-Acetyl-L-proline (NALP) is the N-acetylated derivative of the proteinogenic amino acid L-proline.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and is utilized in cosmetic formulations.[2][3] For researchers, it is a valuable tool for studying the binding specificities of enzymes like angiotensin-converting enzyme (ACE) and various aminoacylases. [2][4] Its constrained pyrrolidine ring structure also makes it a simple and effective model for investigating the secondary structure of proline-containing peptides.[2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **N-Acetyl-L-proline**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

N-Acetyl-L-proline is typically a white crystalline powder.[4][5] Its physicochemical properties are summarized in the table below, providing a consolidated view of its key quantitative data.



Property	Value	Source(s)
Molecular Formula	C7H11NO3	[3][4]
Molecular Weight	157.17 g/mol	[3][4][5]
Melting Point	115-117 °C	[5]
Boiling Point	366.2 ± 35.0 °C (Predicted)	[2]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[2][5]
Water Solubility	>23.6 μg/mL	[3][6]
General Solubility	Slightly soluble in chloroform, methanol, and water.	[2][5]
Specific Optical Rotation	$[\alpha]^{20}/D = -86^{\circ} \text{ (c=1 in Ethanol)}$	[5][6]
CAS Number	68-95-1	[3][4]

Chemical Structure

N-Acetyl-L-proline is structurally defined as (2S)-1-acetylpyrrolidine-2-carboxylic acid.[3] It is classified as an N-acetyl-L-amino acid and an N-acylpyrrolidine.[2][3] A key structural feature is the amide bond formed between the acetyl group and the secondary amine of the proline ring. Rotation around this C-N bond is restricted, leading to the existence of two distinct rotational isomers (rotamers): cis and trans.[5][7] The trans conformer is generally more prevalent, though the equilibrium between the two is sensitive to solvent polarity and pH.[5][8][9] This cistrans isomerism is a critical factor in the structure of proline-containing peptides and proteins.

Caption: 2D Chemical Structure of **N-Acetyl-L-proline**.

Experimental Protocols Synthesis of N-Acetyl-L-proline

A common method for synthesizing **N-Acetyl-L-proline** is through the acetylation of L-proline using acetic anhydride.[2][6][10]

Methodology:

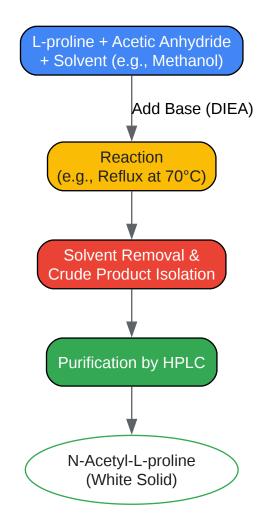
Foundational & Exploratory





- Dissolution: Dissolve L-proline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).[2][6]
- Acetylation: Add acetic anhydride (approx. 3.0 equivalents) to the solution. In protocols using methanol, a base such as N,N-diisopropylethylamine (DIEA) (approx. 3.0 equivalents) is also added.[2][6]
- Reaction: The reaction mixture is stirred. If using methanol, the mixture is refluxed at 70°C for approximately 7 hours.[2][6] If using DCM, the mixture is stirred overnight at 30°C.[6]
- Work-up:
 - For the methanol-based synthesis, the solvent is removed under reduced pressure, and excess acetic anhydride is removed by freeze-drying.[2][6]
 - For the DCM-based synthesis, the mixture is concentrated, cold water is added, and the aqueous layer is extracted with DCM.[6]
- Purification: The crude product is purified, typically by preparative High-Performance Liquid Chromatography (HPLC), to yield **N-Acetyl-L-proline** as a white solid.[6]





Click to download full resolution via product page

Caption: Workflow for the Synthesis of N-Acetyl-L-proline.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹7O NMR are powerful techniques for studying N-Acetyl-L-proline, particularly for characterizing its cis-trans isomerism.[7][8] The equilibrium constant between the two isomers can be evaluated by integrating the distinct signals for the cis and trans forms in the ¹H NMR spectrum.[8][9] ¹7O NMR is also highly sensitive to the isomeric state of both the carboxyl and amide oxygen atoms.[7][11]
- Infrared (IR) Spectroscopy: IR spectroscopy, especially two-dimensional (2D IR) techniques,
 can provide detailed information about the conformational states of N-Acetyl-L-proline and



its derivatives in solution.[12][13][14] The amide I and amide II vibrational bands are particularly informative for structural determination.[12]

• Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI-MS) can be used to identify the protonated molecule [M+H]+.[6]

Biological Context and Signaling

N-Acetyl-L-proline is recognized for its role as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[4] This property makes it a useful probe for studying the active site of ACE and for differentiating the specificities of various aminoacylases.[2][4]

While direct signaling pathways for **N-Acetyl-L-proline** are not extensively documented, the closely related tripeptide N-acetyl-proline-glycine-proline (ac-PGP), a collagen breakdown product, is a known inflammatory mediator.[15] Ac-PGP acts as a chemoattractant by binding to the CXCR2 receptor.[16] This binding can trigger downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which has been shown to induce apoptosis in primary cortical neurons.[16] This pathway highlights a potential mechanism by which proline-containing N-acetylated peptides can exert biological effects in pathological conditions like ischemic stroke.[16]



Click to download full resolution via product page

Caption: Signaling Pathway of the related peptide ac-PGP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]
- 2. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 3. N-Acetyl-L-proline | C7H11NO3 | CID 66141 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 170 n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 17O n.m.r. spectroscopy Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformations of N-acetyl-L-prolinamide by two-dimensional infrared spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-acetyl proline-glycine-proline: implications for neurological disorders PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetyl-L-proline chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613252#n-acetyl-l-proline-chemical-properties-and-structure]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com